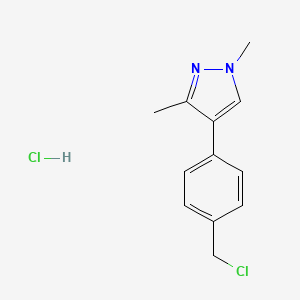
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid
準備方法
The synthesis of 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product.
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the chloromethylation of a phenyl ring. This can be achieved by reacting the phenyl compound with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
- The next step involves the formation of the pyrazole ring. This can be done by reacting the chloromethylated phenyl compound with hydrazine and an appropriate ketone under reflux conditions.
- The final step is the formation of the hydrochloride salt by treating the pyrazole compound with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
-
Substitution Reactions
- The chloromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, which can replace the chlorine atom with an azide group.
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
- Reduction reactions can also occur, where the pyrazole ring can be reduced to a dihydropyrazole using reducing agents like lithium aluminum hydride.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(4-(azidomethyl)phenyl)-1,3-dimethyl-1H-pyrazole.
科学的研究の応用
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride has several scientific research applications:
-
Chemistry
- It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
-
Biology
- The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
-
Medicine
- Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising compound for medicinal chemistry.
-
Industry
- In the industrial sector, it can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
作用機序
The mechanism of action of 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.
4-(4-(Bromomethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride: The bromomethyl group can exhibit different reactivity compared to the chloromethyl group, leading to variations in chemical behavior and applications.
4-(4-(Methyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride: The absence of the halogen atom in the methyl group can result in different chemical properties and biological activities.
-
Uniqueness
- The presence of the chloromethyl group in this compound imparts unique reactivity, making it suitable for specific chemical transformations.
- The hydrochloride salt form enhances its solubility in aqueous solutions, which can be advantageous for biological and medicinal applications.
特性
分子式 |
C12H14Cl2N2 |
|---|---|
分子量 |
257.16 g/mol |
IUPAC名 |
4-[4-(chloromethyl)phenyl]-1,3-dimethylpyrazole;hydrochloride |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-12(8-15(2)14-9)11-5-3-10(7-13)4-6-11;/h3-6,8H,7H2,1-2H3;1H |
InChIキー |
OEHDVBISNBBETI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=CC=C(C=C2)CCl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


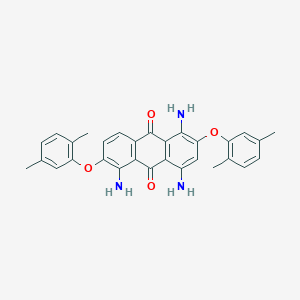
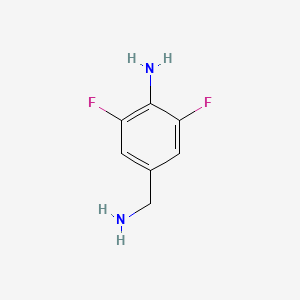
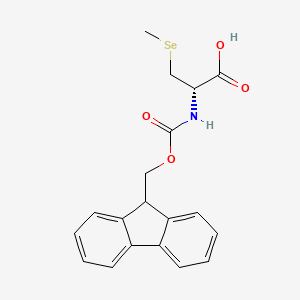
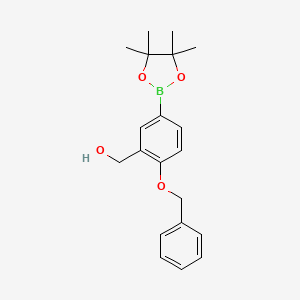
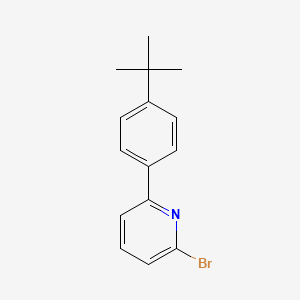

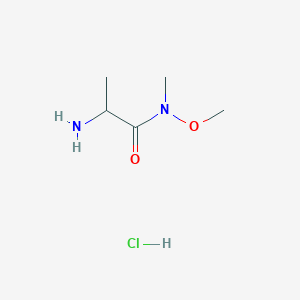
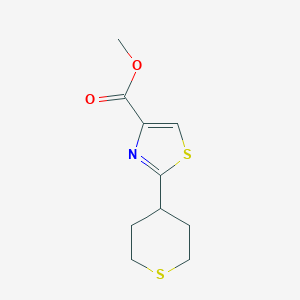



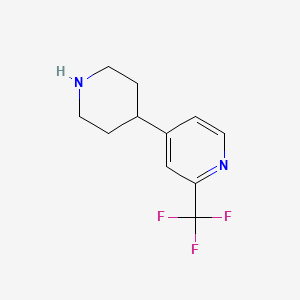
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
